tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate
Overview
Description
“tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a azetidine ring, which is a four-membered cyclic amine, with a tert-butyl carboxylate group and a methylaminomethyl group attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.27 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index would typically be determined experimentally.Scientific Research Applications
Synthesis and Modification
- Azetidine analogs, including tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, have been synthesized for studying the influence of conformation on peptide activity. These compounds are useful in understanding peptide structure and function (Sajjadi & Lubell, 2008).
- Silylmethyl-substituted aziridines and azetidines, similar in structure to tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, are used in chemical reactions to produce various imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).
Application in Chemical Processes
- Tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is involved in base-promoted α-alkylation processes, demonstrating its role in producing optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
- This compound has also been used in the synthesis of new chemical entities, such as bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a gateway to novel compounds with unique chemical properties (Meyers et al., 2009).
Exploration of Novel Ligands
- It has been utilized in the synthesis of novel ligands for nicotinic receptors, demonstrating its potential in neurochemical studies (Karimi & Långström, 2002).
Theoretical Studies
- The compound's analogs have been studied theoretically to understand the activation of breaking C-N bonds in chemical processes, offering insights into reaction mechanisms (Ardura, López, & Sordo, 2006).
Development of New Methodologies
- New methodologies for preparing N-tosyl aziridine-2-carboxylates, related to tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, have been developed, enriching synthetic organic chemistry techniques (Marzorati et al., 2007).
Contribution to Synthetic Chemistry
- Its derivatives have facilitated the synthesis of various chemical compounds, highlighting its role as a versatile building block in synthetic chemistry (Ji, Wojtas, & Lopchuk, 2018).
properties
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMIXQZUVFNHU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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